molecular formula C7H6BF3O3 B6322622 2-Hydroxy-5-(trifluoromethyl)phenylboronic acid, 95% CAS No. 779329-55-4

2-Hydroxy-5-(trifluoromethyl)phenylboronic acid, 95%

Cat. No. B6322622
CAS RN: 779329-55-4
M. Wt: 205.93 g/mol
InChI Key: AGZLQBULBDBSLL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 779329-55-4 . It has a molecular weight of 205.93 . It is in solid form at room temperature .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-(trifluoromethyl)phenylboronic acid has been described in a study . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(trifluoromethyl)phenylboronic acid has been characterized in terms of its structure and properties . The InChI Code of the compound is 1S/C7H6BF3O3/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxy-5-(trifluoromethyl)phenylboronic acid are not available, boronic acids are generally known to be involved in various types of reactions such as Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 205.93 . The InChI Code of the compound is 1S/C7H6BF3O3/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

[2-hydroxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZLQBULBDBSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid

Synthesis routes and methods

Procedure details

To a suspension of 2-methoxy-5-(trifluoromethyl)phenylboronic acid (24.93 g, 0.1133 mol) in dichloromethane (150 mL) cooled to 0° C. was added dropwise boron tribromide (11.0 mL, 0.116 mol) over 30 minutes. After stirring for 5 hours, more boron tribromide (2.0 mL, 0.021 mol) was added. After stirring for 2 more hours, the reaction mixture was added to ice water and stirred for 20 minutes. The resulting white precipitate was filtered and washed with water to give a white solid that contained product. The layers of the filtrate were separated and extracted with dichloromethane (2×). The combined organics were dried over anhydrous magnesium sulfate, filtered, and concentrated to give a white solid which also contained product. It was determined by NMR that there was some methyl ether remaining, so all the material recovered was suspended in dichloromethane (100 mL) and cooled to 0° C. To this was added boron tribromide (7.0 mL, 0.074 mol) dropwise over 10 minutes and then boron tribromide (1M in dichloromethane, 11.0 mL, 0.0110 mol) dropwise over 10 minutes. After stirring for 5 hours, the reaction was complete as indicated by TLC. The reaction mixture was added to ice water, filtered, and washed with water to provide product (15.24 g, 65%) as a white solid. The layers of the filtrate were separated and extracted with dichloromethane (2×) and 4:1 dichloromethane:isopropyl alcohol. The combined organics were dried over anhydrous magnesium sulfate, filtered, and concentrated to give additional product (5.7 g, 24%) as a white solid.
Quantity
24.93 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
reactant
Reaction Step Six
Quantity
11 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
65%

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